3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride
CAS No.: 1220032-26-7
Cat. No.: VC2687050
Molecular Formula: C12H17ClN2O3
Molecular Weight: 272.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220032-26-7 |
|---|---|
| Molecular Formula | C12H17ClN2O3 |
| Molecular Weight | 272.73 g/mol |
| IUPAC Name | 3-[(4-methyl-2-nitrophenoxy)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O3.ClH/c1-9-2-3-12(11(6-9)14(15)16)17-8-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7-8H2,1H3;1H |
| Standard InChI Key | LAEVPHRSEXCDLX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCC2CCNC2)[N+](=O)[O-].Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC2CCNC2)[N+](=O)[O-].Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride consists of a pyrrolidine ring connected to a 4-methyl-2-nitrophenoxy group via a methylene bridge, with the nitrogen of the pyrrolidine protonated and paired with a chloride counterion. This structural arrangement creates a compound with both hydrophilic and hydrophobic regions that influence its chemical behavior and biological interactions.
The compound's core structure features several key functional groups that contribute to its potential biological activity. The pyrrolidine ring serves as a nitrogen heterocycle that influences the compound's conformation and reactivity, while the nitrophenoxy group may facilitate binding to molecular targets through electron-withdrawing effects. The methyl substituent at the 4-position of the phenyl ring likely affects electronic distribution and steric interactions within the molecule.
Table 1: Identification Parameters of 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride
| Parameter | Value |
|---|---|
| CAS No. | 1220032-26-7 |
| VCID | VC2687050 |
| Molecular Formula | C12H17ClN2O3 |
| Molecular Weight | 272.73 g/mol |
| IUPAC Name | 3-[(4-methyl-2-nitrophenoxy)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O3.ClH/c1-9-2-3-12(11(6-9)14(15)16)17-8-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7-8H2,1H3;1H |
| Standard InChIKey | LAEVPHRSEXCDLX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCC2CCNC2)N+[O-].Cl |
| PubChem Compound | 56830410 |
Synthesis and Production Methods
Purification and Quality Control
Achieving high purity levels is critical for research-grade compounds such as 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride. Commercial sources indicate the compound is available with high purity standards, suggesting established purification protocols exist.
Common purification methods likely include recrystallization from appropriate solvent systems, column chromatography for separation of reaction by-products, and potentially high-performance liquid chromatography (HPLC) for final purification. Quality control measures would typically involve spectroscopic analysis (NMR, IR, MS) to confirm structural identity and chromatographic techniques to assess purity levels.
Biological Activity and Mechanism of Action
Structure-Activity Relationships
Understanding the relationship between the structural features of 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride and its biological activity provides valuable insights for future compound development. The positioning of the methyl and nitro groups on the phenyl ring appears to be significant, as evidenced by the distinct cataloging and properties of the related compound 3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride, which features altered positions of these substituents.
This positional isomerism likely affects the electronic distribution, steric profile, and interaction potential of the compounds despite their identical molecular formulas. Such differences highlight the importance of precise structural design in determining biological activity profiles and suggest that even minor structural modifications could significantly impact function.
Research Applications
Current Research Domains
3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride is designated specifically for research use, with applications spanning several scientific domains:
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Medicinal chemistry investigations involving nitrogen-containing heterocycles
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Studies of enzyme inhibition mechanisms relevant to disease processes
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Investigation of cellular signaling pathways affected by receptor-ligand interactions
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Structure-activity relationship analyses to guide drug discovery efforts
The compound may serve as a chemical probe or tool compound for exploring specific biological pathways or as a structural template for developing more targeted research compounds. Its well-defined chemical identity makes it valuable for reproducible research across different laboratory settings.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds structurally related to 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride provide valuable context for understanding its properties and potential activities:
Table 2: Comparison of 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride with Related Compounds
| Compound | Key Structural Difference | Molecular Formula | CAS Number |
|---|---|---|---|
| 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride | Reference compound | C12H17ClN2O3 | 1220032-26-7 |
| 3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride | Different positions of methyl (3-) and nitro (4-) groups | C12H17ClN2O3 | 1220029-83-3 |
| 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride | No methylene bridge | C11H15ClN2O3 | Not specified in results |
These structural analogues share core features but differ in key aspects that likely influence their biological activities and chemical properties. The positional isomerism seen in 3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride alters the electronic distribution within the molecule, potentially affecting its interaction with biological targets.
Functional Implications of Structural Variations
The structural differences between these related compounds have significant implications for their functional properties:
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The positioning of the nitro group affects both the electronic character of the aromatic ring and the compound's ability to engage in specific molecular interactions
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The presence or absence of the methylene bridge between the pyrrolidine and phenoxy groups influences conformational flexibility and the spatial relationship between key functional groups
-
Variations in substituent patterns create distinct electronic and steric environments that may determine selectivity for specific biological targets
These structure-function relationships provide valuable insights for researchers seeking to optimize compounds for specific research applications or to develop more selective agents targeting particular biological pathways.
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